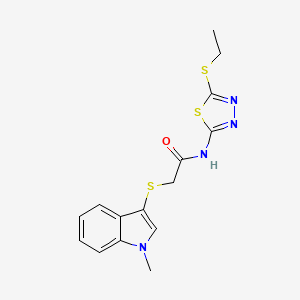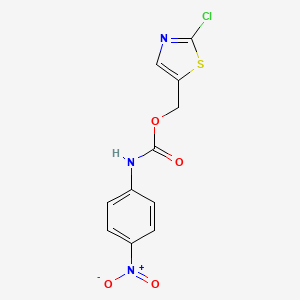
Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The InChI code for Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate is 1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The molecular weight of this compound is 331.17 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the sources I found.Scientific Research Applications
Synthesis of Functionalized Derivatives
Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate serves as a precursor in the synthesis of various functionalized derivatives, such as pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine, through reactions with hydroxy-aminopyridines and chloro-oxopropanoates. These derivatives have potential applications in chemical synthesis and pharmaceuticals (Arrault et al., 2002).
Learning and Memory Facilitation
Studies on the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, a related class of compounds, on learning and memory facilitation in mice suggest potential neuropharmacological applications. These compounds, synthesized through reactions involving ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate, have shown significant cognitive enhancement in animal models, indicating possible therapeutic uses for cognitive disorders (Li Ming-zhu, 2012).
Insect Growth Regulation
The compound ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, structurally similar to this compound, has been explored as an insect growth regulator, showcasing effectiveness against Galleria mellonella larvae. This suggests potential applications in pest control and agriculture, providing a basis for developing new insect growth regulators with improved safety and efficacy profiles (Devi & Awasthi, 2022).
Herbicidal Activities
This compound and its derivatives have been investigated for their herbicidal activities, particularly against barnyard grass. The synthesis and characterization of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates have demonstrated comparable efficacy to commercial herbicides, indicating their potential as lead compounds for new herbicidal agents (Xu et al., 2017).
Antibacterial Properties
Ethyl (coumarin-4-oxy)acetate, a compound related to this compound, has been used in the synthesis of new thiazolidinone and oxadiazoline coumarin derivatives with significant antibacterial activity. This highlights the potential of such compounds in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Elhafez et al., 2003).
Properties
IUPAC Name |
ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUXGHNNOCTWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC1=CC(=NC=C1)Br)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2872906.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)
![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)



![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)

